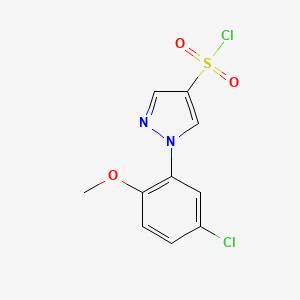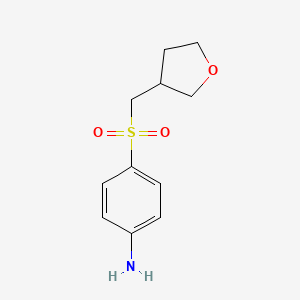
1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride (CMPPSC) is an organosulfur compound with a wide range of applications in chemical synthesis and research. CMPPSC is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of other organosulfur compounds and as a catalyst in chemical reactions. CMPPSC has been the subject of numerous scientific studies due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Research demonstrates the synthesis and sulphonylation of related pyrazole compounds. For instance, 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole was synthesized and sulfonylated with p-toluenesulfonyl chloride. These compounds were structurally characterized using IR, UV, and NMR spectroscopy, highlighting the methods to obtain and identify derivatives of pyrazole compounds (Diana et al., 2018).
Catalytic Applications
- A study on the synthesis of novel ionic liquid 1-sulfopyridinium chloride, used as an efficient catalyst for the synthesis of certain pyrazol compounds, exemplifies the catalytic applications of similar pyrazole-based structures (Moosavi-Zare et al., 2013).
Biological Activity
Various pyrazole derivatives demonstrate significant antimicrobial activity. For example, certain synthesized 1H-pyrazol-4-yl compounds were tested and showed notable antibacterial effects, suggesting potential in antimicrobial applications (Shah et al., 2014).
Another study synthesized benzene sulfonamide pyrazole oxadiazole derivatives, showcasing their potential as antimicrobial and antitubercular agents. Molecular docking studies highlighted their potential inhibition mechanisms, further underscoring the biological significance of such compounds (Shingare et al., 2022).
Crystal Structure Analysis
- Research on the hydrogen-bonded chains in similar pyrazole derivatives emphasizes the importance of crystallography in understanding the molecular structure and interactions of these compounds (Trilleras et al., 2005).
Chemical Synthesis and Medicinal Chemistry
- In medicinal chemistry, studies like the selective synthesis of heterocyclic sulfonamides and sulfonyl fluorides from pyrazole-4-sulfonamides demonstrate the versatility of these compounds in creating diverse chemical structures for potential pharmaceutical applications (Tucker et al., 2015).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-17-10-3-2-7(11)4-9(10)14-6-8(5-13-14)18(12,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCSNFVESYDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1422938.png)
![2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide](/img/structure/B1422940.png)

![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)


![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)
amine](/img/structure/B1422956.png)

